2-(4-Ethylphenyl)-5-methoxyoxazole
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Overview
Description
2-(4-Ethylphenyl)-5-methoxyoxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-methoxyoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylphenylhydrazine with methoxyacetyl chloride followed by cyclization can yield the desired oxazole compound. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-5-methoxyoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy group or the ethyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-Ethylphenyl)-5-methoxyoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-5-methoxyoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methoxyoxazole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-5-methoxyoxazole: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-5-methoxyoxazole: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
2-(4-Ethylphenyl)-5-methoxyoxazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-methoxy-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-9-4-6-10(7-5-9)12-13-8-11(14-2)15-12/h4-8H,3H2,1-2H3 |
InChI Key |
KYHAOGQLSJDEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(O2)OC |
Origin of Product |
United States |
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